(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl groups of ribose, followed by the introduction of the purine base through glycosylation reactions. The final steps often involve deprotection and oxidation to achieve the desired aldehyde functionality.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: The compound is studied for its role in DNA and RNA synthesis, as well as its potential as an antiviral and anticancer agent.
Medicine: Research focuses on its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting normal DNA and RNA functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its interactions with enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Deoxyadenosine: A deoxyribonucleoside analog of adenosine.
Ribavirin: An antiviral nucleoside analog with a similar ribose structure.
Uniqueness
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde is unique due to its specific structural features, including the presence of an aldehyde group and its stereochemistry. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H9N5O4 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde |
InChI |
InChI=1S/C10H9N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,7,10,18H,(H2,11,12,13)/t4-,7-,10-/m1/s1 |
InChI Key |
JKIZYKDFWMLCTP-XMRAEQSQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)C=O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)C=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.